molecular formula C5H5N5O2 B607890 Guanine 7-oxide CAS No. 5227-68-9

Guanine 7-oxide

Cat. No.: B607890
CAS No.: 5227-68-9
M. Wt: 167.13
InChI Key: VWMKKTYDXHGESB-UHFFFAOYSA-N
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Description

Guanine 7-oxide is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanine 7-oxide can be synthesized through the oxidation of guanine. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires an aqueous medium and is carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation of guanine using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Guanine 7-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to guanine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce 8-oxo-7,8-dihydroguanine, while reduction can yield guanine.

Scientific Research Applications

Guanine 7-oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions of nucleobases.

    Biology: Investigated for its role in DNA damage and repair mechanisms.

    Industry: Utilized in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism by which guanine 7-oxide exerts its effects involves its interaction with various molecular targets and pathways. It can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species can cause DNA damage, which is then repaired by cellular mechanisms. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying these processes.

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-7,8-dihydroguanine: Another oxidized derivative of guanine, commonly studied for its role in DNA damage.

    2,2,4-Triamino-5(2H)-oxazolone: Formed from guanine under oxidative conditions, involved in mutagenesis.

    Guanidine: A simpler derivative with different chemical properties and applications.

Uniqueness

Guanine 7-oxide is unique due to its specific oxidation state and the types of reactions it undergoes. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound for studying redox processes in biological systems.

Properties

CAS No.

5227-68-9

Molecular Formula

C5H5N5O2

Molecular Weight

167.13

IUPAC Name

6H-Purin-6-one, 2-amino-1,9-dihydro-, 7-oxide (9CI)

InChI

1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1H,(H4,6,7,8,9,11)

InChI Key

VWMKKTYDXHGESB-UHFFFAOYSA-N

SMILES

c12c(n(=O)c[nH]2)c(=O)[nH]c(n1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic 3780, Antibiotic PD 113876, Guanine 7-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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